molecular formula C13H15ClN4O4 B015388 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine CAS No. 39824-26-5

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine

Cat. No.: B015388
CAS No.: 39824-26-5
M. Wt: 326.73 g/mol
InChI Key: VDYNZOUPLVQLRV-WOUKDFQISA-N
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Description

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is a synthetic purine nucleoside analog. This compound is characterized by the presence of a chloro substituent at the 6th position of the purine ring and a ribofuranosyl group protected by an isopropylidene moiety. It is often used in biochemical research due to its structural similarity to naturally occurring nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloropurine.

    Glycosylation: The 6-chloropurine is then glycosylated with a protected ribofuranose derivative. This step often uses a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the reaction.

    Protection: The ribofuranose moiety is protected with an isopropylidene group to prevent unwanted side reactions during subsequent steps.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.

    Hydrolysis: The isopropylidene protecting group can be hydrolyzed under acidic conditions to yield the free ribofuranosyl derivative.

Common Reagents and Conditions

    Lewis Acids: Used in glycosylation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids: For hydrolysis of protecting groups.

Major Products

    Substituted Purines: Resulting from nucleophilic substitution.

    Deprotected Nucleosides: From hydrolysis reactions.

Scientific Research Applications

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex nucleoside analogs.

    Biology: To study the mechanisms of nucleoside transport and metabolism.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. The molecular targets include enzymes involved in nucleoside metabolism, such as kinases and polymerases.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the ribofuranosyl group.

    9-beta-D-Ribofuranosylpurine: Lacks the chloro substituent.

    6-Methyl-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine: Has a methyl group instead of a chloro group.

Uniqueness

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is unique due to its specific combination of a chloro substituent and a protected ribofuranosyl group, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYNZOUPLVQLRV-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
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6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
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6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
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6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
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6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
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6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine

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